molecular formula C12H17FN2 B256218 1-[2-(2-Fluorophenyl)ethyl]piperazine

1-[2-(2-Fluorophenyl)ethyl]piperazine

Cat. No. B256218
M. Wt: 208.27 g/mol
InChI Key: FDCWBEBDGNEOTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Fluorophenyl)ethyl]piperazine, also known as FPEP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The mechanism of action of 1-[2-(2-Fluorophenyl)ethyl]piperazine is not fully understood. However, it is known to act as a partial agonist at the serotonin 5-HT1A receptor and a full agonist at the dopamine D2 receptor. 1-[2-(2-Fluorophenyl)ethyl]piperazine has also been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. These effects are believed to be responsible for the anxiolytic and antidepressant properties of 1-[2-(2-Fluorophenyl)ethyl]piperazine.
Biochemical and Physiological Effects:
1-[2-(2-Fluorophenyl)ethyl]piperazine has been shown to have various biochemical and physiological effects. In animal studies, 1-[2-(2-Fluorophenyl)ethyl]piperazine has been shown to reduce anxiety and depression-like behaviors. 1-[2-(2-Fluorophenyl)ethyl]piperazine has also been shown to increase the levels of serotonin and dopamine in the brain. These effects are believed to be responsible for the anxiolytic and antidepressant properties of 1-[2-(2-Fluorophenyl)ethyl]piperazine.

Advantages and Limitations for Lab Experiments

1-[2-(2-Fluorophenyl)ethyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. 1-[2-(2-Fluorophenyl)ethyl]piperazine is also stable under various conditions, making it suitable for long-term storage. However, 1-[2-(2-Fluorophenyl)ethyl]piperazine has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 1-[2-(2-Fluorophenyl)ethyl]piperazine also has a short half-life, which can make it challenging to study in vivo.

Future Directions

There are several future directions for the study of 1-[2-(2-Fluorophenyl)ethyl]piperazine. One potential direction is to study its potential as a drug candidate for the treatment of various neurological disorders. Another direction is to study its mechanism of action in more detail, including its interactions with other receptors and neurotransmitters. Additionally, 1-[2-(2-Fluorophenyl)ethyl]piperazine could be used as a tool to study the role of serotonin and dopamine receptors in the brain further. Finally, the synthesis of 1-[2-(2-Fluorophenyl)ethyl]piperazine could be optimized to improve its solubility and stability, making it more suitable for lab experiments.

Synthesis Methods

The synthesis of 1-[2-(2-Fluorophenyl)ethyl]piperazine involves the reaction of 2-Fluoro-α-bromoethylbenzene with piperazine in the presence of a palladium catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-[2-(2-Fluorophenyl)ethyl]piperazine. The yield of the synthesis method is relatively high, and the purity of the final product can be achieved through simple purification techniques.

Scientific Research Applications

1-[2-(2-Fluorophenyl)ethyl]piperazine has shown potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-[2-(2-Fluorophenyl)ethyl]piperazine has been studied as a potential drug candidate for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. In neuroscience, 1-[2-(2-Fluorophenyl)ethyl]piperazine has been used as a tool to study the role of serotonin receptors in the brain. In pharmacology, 1-[2-(2-Fluorophenyl)ethyl]piperazine has been studied as a potential ligand for various receptors, including serotonin receptors and dopamine receptors.

properties

Product Name

1-[2-(2-Fluorophenyl)ethyl]piperazine

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

1-[2-(2-fluorophenyl)ethyl]piperazine

InChI

InChI=1S/C12H17FN2/c13-12-4-2-1-3-11(12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2

InChI Key

FDCWBEBDGNEOTE-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CCC2=CC=CC=C2F

Canonical SMILES

C1CN(CCN1)CCC2=CC=CC=C2F

Origin of Product

United States

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